
1-Methyladenosine
描述
1-Methyladenosine (m1A) is a post-transcriptional RNA modification characterized by a methyl group at the N1 position of adenosine. This methylation dramatically alters adenosine’s chemical properties, increasing its basicity (pKa ~8.25 vs. ~3.5 for adenosine) and disrupting canonical Watson–Crick base pairing . m1A is predominantly found in transfer RNA (tRNA) and ribosomal RNA (rRNA), where it stabilizes tertiary structures and influences translational fidelity . Elevated urinary m1A levels have been identified as a biomarker for cancers such as leukemia, esophageal cancer, and bladder cancer, detectable via monoclonal antibody-based ELISA with sensitivity in the picomolar range .
准备方法
环(Δ-丙氨酸-L-缬氨酸)可以通过多种方法合成。一种常见的方法是在特定条件下线性二肽环化。 例如,线性二肽Δ-丙氨酸-L-缬氨酸可以在脱水剂如二环己基碳二亚胺(DCC)存在下,并使用催化剂如4-二甲氨基吡啶(DMAP)进行环化 . 反应通常在二氯甲烷等有机溶剂中于室温下进行 . 工业生产方法可能涉及使用已知能自然产生该化合物的细菌菌株的发酵过程 .
化学反应分析
环(Δ-丙氨酸-L-缬氨酸)会发生多种化学反应,包括氧化、还原和取代反应。 这些反应中常用的试剂包括高锰酸钾等氧化剂和硼氢化钠等还原剂 . 由这些反应形成的主要产物取决于所用试剂和特定条件。 例如,环(Δ-丙氨酸-L-缬氨酸)的氧化会导致形成具有改变的官能团的二酮哌嗪衍生物 .
科学研究应用
Cancer Research
m1A has been implicated in various aspects of cancer biology. Studies indicate that alterations in m1A levels can influence tumorigenesis by affecting RNA stability and translation efficiency:
- Tumorigenesis : m1A modification has been linked to cancer progression, with evidence suggesting that targeting m1A-related regulators may offer therapeutic avenues for cancer treatment .
- Biomarkers : Elevated levels of m1A have been proposed as potential biomarkers for early cancer detection and monitoring disease progression through urine analysis .
Gene Regulation
The presence of m1A can modulate the expression of genes by affecting RNA metabolism:
- Translation Regulation : m1A modifications enhance the translation efficiency of specific tRNAs, facilitating protein synthesis under stress conditions . For example, m1A-modified tRNAs are preferentially recruited to active ribosomes, promoting translation .
- RNA Stability : The modification contributes to the stability of various RNA species, thus influencing gene expression patterns .
Response to Environmental Stress
Research indicates that m1A plays a crucial role in how cells respond to environmental stressors:
- Stress Adaptation : In tRNA, m1A modifications can help cells adapt to oxidative stress by stabilizing the tRNA structure, which is essential for maintaining protein synthesis under challenging conditions .
Case Studies
作用机制
环(Δ-丙氨酸-L-缬氨酸)的作用机制涉及它与特定分子靶点和途径的相互作用。它激活了LuxR-驱动的N-酰基高丝氨酸内酯(AHL)E。 大肠杆菌生物传感器,并阻止群体感应信号分子N-(β-酮己酰基)-L-高丝氨酸内酯激活该生物传感器 . 这种抑制发生的IC50值为0.8 mM . 此外,环(Δ-丙氨酸-L-缬氨酸)在酵母双杂交实验中以浓度依赖性方式抑制激酶Ras和Raf-1的相互作用 .
相似化合物的比较
Comparison with Similar Compounds
Structural and Chemical Properties
Key Insights :
- m1A and m1G share N1 methylation, leading to positive charges that disrupt base pairing, whereas m6A retains pairing capacity.
- m1A’s higher basicity compared to m6A influences its interactions with RNA-binding proteins and solvents .
Key Insights :
- m1A and m1G are enriched in structural RNAs, while m6A is a dynamic regulator of mRNA .
- m1A in mitochondrial tRNA (e.g., position 58) is critical for respiratory chain function .
Detection Challenges
Key Insights :
- Isomeric methylations (e.g., m1A vs. m2A vs. m6A) require high-resolution MS/MS for discrimination .
Disease Associations
Condition | m1A | m6A |
---|---|---|
Cancer | Elevated in urine (leukemia, GI cancers) | Dysregulated in leukemia, glioblastoma |
Metabolic Role | tRNA turnover biomarker | Epigenetic regulation |
Key Insights :
- m1A’s urinary elevation correlates with tumor burden, while m6A dysregulation impacts oncogene expression .
Evolutionary and Mechanistic Insights
Methyltransferase Diversity :
- Archaeal enzymes like Saci_1677p and TK0422p catalyze m1A and m1G formation, with TK0422p exhibiting dual specificity under alkaline conditions (pH >9.5 enhances m1G yield) .
- Human Trmt61B exclusively targets mitochondrial tRNA, unlike its cytosolic counterpart Trmt61A, which methylates cytoplasmic tRNA .
Synthetic Applications :
- Engineered ribozymes can site-specifically install m1A in RNA, offering tools for studying its structural effects .
生物活性
1-Methyladenosine (m1A) is a significant post-transcriptional modification found in various RNA species, including mRNA, tRNA, and rRNA. This modification plays crucial roles in regulating RNA stability, translation efficiency, and cellular responses to stress. Recent research has highlighted its importance in various biological processes and diseases.
Overview of this compound
This compound is characterized by the methylation of the nitrogen atom at position 1 of the adenosine moiety. This modification is prevalent across prokaryotic and eukaryotic organisms and is particularly abundant in higher eukaryotic cells. The presence of m1A affects RNA structure, influencing its stability and interaction with proteins involved in translation and other cellular processes.
Regulation of Gene Expression
Research indicates that m1A modifications are crucial for the regulation of gene expression. In a study involving mouse cortical neurons subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), it was demonstrated that m1A levels significantly increased during stress conditions. The study revealed a positive correlation between m1A methylation levels and gene expression, suggesting that m1A promotes the expression of genes associated with neuronal survival and function under stress .
Role in RNA Stability and Translation
m1A modifications are known to enhance the structural stability of RNA molecules. For instance, they are enriched in the 5' untranslated regions (UTRs) of mRNAs, where they play a role in promoting translation initiation. The enzymes responsible for adding (TRMT6/TRMT61A) and removing (ALKBH3) m1A modifications dynamically regulate these processes . Additionally, studies have shown that m1A can influence the translation of mitochondrial proteins by affecting mitochondrial mRNA stability .
Potential Biomarker for Disease
Recent findings suggest that elevated levels of m1A may serve as a biomarker for certain diseases, particularly cancers. In urine samples from cancer patients, significant increases in m1A levels were observed, indicating its potential utility in clinical diagnostics . Furthermore, the modification's role in stress responses has implications for neurodegenerative diseases such as Alzheimer's and Parkinson's disease, where altered m1A patterns may reflect disease progression .
Drug Interaction Studies
m1A has been identified as a substrate for renal organic cation transporters (OCTs). A study highlighted its potential as a surrogate biomarker for drug interactions involving OCT2, which is crucial for renal drug clearance . This suggests that monitoring m1A levels could provide insights into drug metabolism and interactions in clinical settings.
Neuronal Response to Stress
In a controlled experiment on mouse cortical neurons subjected to OGD/R conditions, researchers utilized methylated RNA immunoprecipitation followed by sequencing (MeRIP-seq) to analyze changes in m1A modification. Results indicated that specific genes with increased m1A peaks exhibited enhanced expression levels post-stress exposure. This relationship underscores the role of m1A in neuronal adaptation to stress .
Cancer Biomarker Research
In another study focusing on urinary biomarkers for cancer detection, researchers found that patients with various cancers exhibited significantly higher urinary concentrations of m1A compared to healthy controls. This finding supports the hypothesis that m1A may serve as a reliable biomarker for cancer diagnosis and monitoring treatment responses .
常见问题
Basic Research Questions
Q. What methodologies are most reliable for detecting and quantifying 1-methyladenosine in biological samples?
- Methodological Answer: Inhibition ELISA and high-performance liquid chromatography (HPLC) are widely used. Inhibition ELISA employs monoclonal antibodies (e.g., AMA-2) specific to m1A, which competes with immobilized m1A-BSA conjugates for antibody binding. Detection limits can reach ~2 pmol, with validation against HPLC for accuracy (recovery rates: 97–112%) . Urine samples are typically diluted (8–32×) and normalized to creatinine levels to account for concentration variability .
Q. How can researchers validate this compound as a biomarker in cancer studies?
- Methodological Answer: Use case-control studies comparing m1A levels in cancer patients versus healthy donors. For example, urinary m1A levels in healthy subjects average 1.91 ± 0.66 nmol/μmol creatinine, with a diagnostic cutoff of 3.23 nmol/μmol creatinine (mean + 2 SD). Elevated levels are observed in leukemia (86% positivity), esophageal cancer (67%), and colon cancer (50%) . Statistical validation requires triplicate measurements and normalization to creatinine to minimize intra-sample variability .
Q. What are the key considerations for preparing and storing biological samples for m1A analysis?
- Methodological Answer: Urine samples should be collected randomly, diluted in PBS, and stored at –80°C to prevent degradation. For RNA studies, isolate RNA using guanidinium thiocyanate-phenol-chloroform extraction to preserve modifications like m1A. Include RNase inhibitors during RNA extraction to avoid artifactual changes .
Advanced Research Questions
Q. How do methyltransferases like Trm10p and TK0422p catalyze m1A formation in tRNA, and what factors influence their activity?
- Methodological Answer: Trm10p homologs methylate adenosine at the N1 position, with Saci_1677p targeting tRNA-A8. TK0422p uniquely catalyzes both m1A and m1G, influenced by pH-dependent protonation states. At pH >9.5, m1G formation increases due to deprotonation of guanosine’s N1 site. Study these enzymes using in vitro methylation assays with radiolabeled SAM (S-adenosylmethionine) and tRNA substrates . Structural analysis (e.g., X-ray crystallography) can identify conserved residues critical for substrate recognition .
Q. What challenges arise in distinguishing m1A from other RNA modifications using sequencing technologies?
- Methodological Answer: m1A causes reverse transcription (RT) arrest and misincorporation in RNA-Seq, but its signature is sequence- and structure-dependent. For example, m1A in unstructured regions produces higher misincorporation rates (e.g., G or T mismatches) compared to base-paired regions. Use specialized protocols like AlkB-treated RNA-Seq to reduce false positives, as ALKBH3 demethylates m1A . Cross-validate findings with LC-MS/MS, which quantifies m1A via calibration curves and isotopic labeling .
Q. How can researchers address antibody cross-reactivity in m1A detection assays?
- Methodological Answer: Validate antibody specificity using competitive ELISA with structurally similar nucleosides (e.g., 6-methyladenosine, 1-methylguanosine). AMA-2 shows no cross-reactivity with these analogs, confirming its specificity for the N1-methyl group and adenine base . For RNA applications, combine immunoprecipitation (IP) with dot-blot assays using recombinant antibodies (e.g., ab208196), and verify results via mutagenesis (e.g., disrupting m1A sites in tRNA) .
Q. What experimental designs are optimal for studying m1A’s role in epigenetic regulation or disease mechanisms?
- Methodological Answer: Use knockout models (e.g., Rrp8 or Bmt2 deletions in yeast) to assess m1A’s impact on rRNA function . For disease models, profile m1A levels in patient-derived biofluids (serum/urine) and correlate with clinical outcomes. Incorporate dose-response meta-analyses to evaluate m1A’s association with cancer progression or rheumatoid arthritis activity . Ensure studies adhere to ethical guidelines for human subject research, including informed consent and IRB approval .
属性
IUPAC Name |
2-(hydroxymethyl)-5-(6-imino-1-methylpurin-9-yl)oxolane-3,4-diol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O4/c1-15-3-14-10-6(9(15)12)13-4-16(10)11-8(19)7(18)5(2-17)20-11/h3-5,7-8,11-12,17-19H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYLSDSUCHVORB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C(C1=N)N=CN2C3C(C(C(O3)CO)O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15763-06-1 | |
Record name | 1-Methyladenosine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92165 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。